N'-cycloheptylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H23N5O/c1-11-10-14(15-12(2)21-22(3)16(15)18-11)17(23)20-19-13-8-6-4-5-7-9-13/h10H,4-9H2,1-3H3,(H,20,23) |
InChI Key |
HKTDYJLIIBNJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of a 5-aminopyrazole with an α-oxoketene dithioacetal under acidic conditions . The reaction conditions often include the use of trifluoracetic acid as a catalyst. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the type of reaction. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique compared to other similar compounds due to its specific substitution pattern on the pyrazole and pyridine rings. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but different substitution patterns.
2H-Pyrazolo[3,4-b]pyridines: These are isomeric forms with different tautomeric structures.
The uniqueness of N’-CYCLOHEPTYLIDEN-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
